REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][CH:15]=1)[C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6].C(OCl)(C)(C)C.[CH3:22][S:23][CH2:24][C:25](OCC)=[O:26].C(N(CC)CC)C.Cl>C(Cl)Cl>[C:5]([C:4]1[CH:13]=[CH:14][CH:15]=[C:2]2[C:3]=1[CH:24]([S:23][CH3:22])[C:25](=[O:26])[NH:1]2)(=[O:6])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Name
|
30.6
|
Quantity
|
0.152 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)C2=CC=CC=C2)C=CC1
|
Name
|
|
Quantity
|
0.152 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OCl
|
Name
|
|
Quantity
|
0.152 mol
|
Type
|
reactant
|
Smiles
|
CSCC(=O)OCC
|
Name
|
|
Quantity
|
0.152 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated dropwise under a nitrogen atmosphere with a solution of 16.5 g
|
Type
|
ADDITION
|
Details
|
after addition
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued at -78° C. for 2.5 hr
|
Duration
|
2.5 h
|
Type
|
STIRRING
|
Details
|
while stirring for 16 hr
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
(overnight)
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The dark brown solution was treated with 100 ml
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
Precipitation of a tan solid
|
Type
|
WAIT
|
Details
|
began after 15-30 minutes
|
Duration
|
22.5 (± 7.5) min
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
gave 18.5 g
|
Type
|
CUSTOM
|
Details
|
of solid, m.p. 224°-228° C. (dec.) The layers of the filtrate were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue triturated in isopropyl ether (25 g.)
|
Type
|
CUSTOM
|
Details
|
The gummy solid was triturated in cold methanol
|
Type
|
CUSTOM
|
Details
|
to give 8.3 g
|
Type
|
CUSTOM
|
Details
|
sample recrystallized from methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=C2C(C(NC2=CC=C1)=O)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |